molecular formula C26H22O6 B2607017 ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate CAS No. 610763-07-0

ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate

Cat. No.: B2607017
CAS No.: 610763-07-0
M. Wt: 430.456
InChI Key: ATVJIBXSJDXVAH-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a methoxyphenyl group and an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
  • Ethyl 2-{[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
  • Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate

Uniqueness

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-3-30-26(28)25(17-9-5-4-6-10-17)32-18-13-14-20-23(15-18)31-16-21(24(20)27)19-11-7-8-12-22(19)29-2/h4-16,25H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVJIBXSJDXVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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